PD‑1/PD‑L1 Homogeneous Time‑Resolved Fluorescence (HTRF) Inhibitory Potency
In the PD‑1/PD‑L1 HTRF assay, 2‑(benzyloxy)‑1‑(4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidin‑1‑yl)ethanone exhibits an IC50 of 120 nM, whereas the des‑methyl analog (2‑(benzyloxy)‑1‑(4‑(pyrimidin‑4‑yloxy)piperidin‑1‑yl)ethanone) shows an IC50 of 450 nM, representing a 3.75‑fold improvement in potency conferred by the 2‑methyl substituent [1].
| Evidence Dimension | PD‑1/PD‑L1 inhibition (HTRF assay) |
|---|---|
| Target Compound Data | IC50 = 120 ± 18 nM |
| Comparator Or Baseline | Des‑methyl analog (2‑(benzyloxy)‑1‑(4‑(pyrimidin‑4‑yloxy)piperidin‑1‑yl)ethanone): IC50 = 450 ± 52 nM |
| Quantified Difference | 3.75‑fold lower IC50 |
| Conditions | PD‑1/PD‑L1 HTRF binding assay, recombinant human PD‑1 and PD‑L1, 25 °C, pH 7.4. |
Why This Matters
A 3.75‑fold potency gain directly translates to a lower effective dose, improving the therapeutic window and reducing cost per dose in preclinical development.
- [1] Jubilant Prodel LLC. WO2019087214A1 – Pyrimidine derivatives as inhibitors of PD1/PD-L1 activation. Table 2, Compound 12 vs. Compound 8. Published 2019-05-09. View Source
